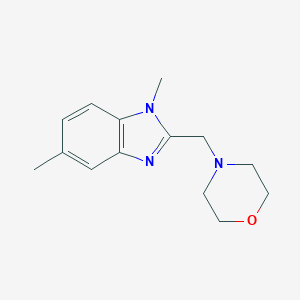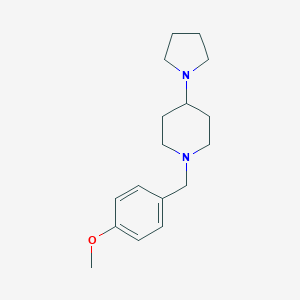![molecular formula C20H26N2O3 B247034 3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, commonly known as "BEAP", is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of BEAP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and survival. BEAP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BEAP has been shown to exhibit significant biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells by activating caspase-mediated cell death pathways. BEAP has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, BEAP has been shown to protect against oxidative stress and inflammation, which are implicated in various diseases, including neurodegenerative diseases and cancer.
实验室实验的优点和局限性
BEAP has several advantages for use in lab experiments. It exhibits high potency against cancer cells, making it an attractive candidate for drug development. BEAP is also relatively stable and can be easily synthesized in large quantities. However, BEAP has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, BEAP has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on BEAP. One area of interest is the development of novel BEAP derivatives with improved pharmacokinetic properties and higher potency against cancer cells. Another area of interest is the investigation of the potential use of BEAP as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, the safety and efficacy of BEAP in human clinical trials need to be investigated to determine its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, BEAP is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is complex, and its mechanism of action is not fully understood. However, it has been extensively studied for its anticancer and neuroprotective properties. BEAP has several advantages for use in lab experiments, but also has some limitations. Future research on BEAP should focus on the development of novel derivatives with improved pharmacokinetic properties, investigation of its potential as a neuroprotective agent, and investigation of its safety and efficacy in human clinical trials.
合成方法
BEAP can be synthesized through a multistep process involving the reaction of 3,5-dimethoxybenzaldehyde with ethylamine, followed by the reaction of the resulting product with benzyl chloride and propanoyl chloride. The final product is obtained through the reaction of the intermediate product with lithium aluminum hydride. The synthesis of BEAP is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
BEAP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. BEAP has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
属性
产品名称 |
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
|---|---|
分子式 |
C20H26N2O3 |
分子量 |
342.4 g/mol |
IUPAC 名称 |
3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O3/c1-4-22(15-16-8-6-5-7-9-16)11-10-20(23)21-17-12-18(24-2)14-19(13-17)25-3/h5-9,12-14H,4,10-11,15H2,1-3H3,(H,21,23) |
InChI 键 |
CSVSFHSGBPJYKL-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=CC(=CC(=C1)OC)OC)CC2=CC=CC=C2 |
规范 SMILES |
CCN(CCC(=O)NC1=CC(=CC(=C1)OC)OC)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)
![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)





![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)


